

Application Notes and Protocols for ZD1839 (Gefitinib) in Mouse Xenograft Models

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Compound of Interest		
Compound Name:	ZD-1611	
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Introduction

ZD1839, commercially known as Gefitinib or Iressa®, is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] By competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, ZD1839 blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition ultimately leads to reduced cell proliferation and induction of apoptosis in tumors dependent on EGFR signaling.[1] ZD1839 has demonstrated significant antitumor activity in a variety of preclinical xenograft models, particularly those derived from non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2] These application notes provide detailed protocols and a summary of efficacy data for the use of ZD1839 in mouse xenograft models.

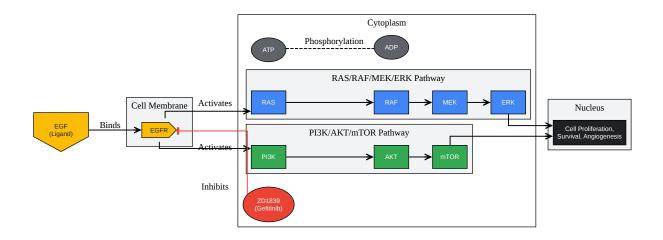
Mechanism of Action

ZD1839 is an orally active, selective EGFR tyrosine kinase inhibitor that targets the signal transduction pathways involved in the proliferation and survival of cancer cells.[3][4] In many cancer cells, EGFR is overexpressed or mutated, which leads to the constitutive activation of downstream signaling pathways that promote cell survival and proliferation.[1] ZD1839 competitively and reversibly binds to the ATP-binding site within the intracellular domain of EGFR, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor.[1] This action blocks autophosphorylation and inhibits the activation of key downstream signaling



cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cancer cell growth and survival.[1][5]

Signaling Pathway Affected by ZD1839



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Caption: ZD1839 inhibits EGFR tyrosine kinase activity.

Quantitative Data Summary

The following tables summarize the dosages and efficacy of ZD1839 in various mouse xenograft models as reported in the literature.

Table 1: ZD1839 Efficacy in Lung Cancer Xenograft Models



Cell Line	Mouse Strain	ZD1839 Dosage	Administr ation Route	Treatmen t Duration	Tumor Growth Inhibition	Referenc e
A549	Nude	200 mg/kg/day	Oral Gavage	3 weeks	Dose- dependent, significant inhibition	[6]
H3255- Luciferase	Not Specified	40 mg/kg/day (daily)	Oral Gavage	20 days	Less effective than weekly	[2]
H3255- Luciferase	Not Specified	200 mg/kg (once per 5 days)	Oral Gavage	20 days	More effective than daily	[2]
A/J or p53- mutant	A/J or p53- mutant	200 mg/kg	Intragastric	8 or 18 weeks	~70% reduction in tumor multiplicity, ~90% reduction in tumor load	[7]
A549 and SK-LC-16	Nude	150 mg/kg/day	Oral Gavage	2 successive weeks (5 days/week)	35-40% inhibition	[8]
LoVo, A549, Calu-6	Nude	50 mg/kg/day	Oral Gavage	4 days	High tumor penetration	[9][10]

Table 2: ZD1839 Efficacy in Other Cancer Xenograft Models



Cell Line	Cancer Type	Mouse Strain	ZD1839 Dosage	Adminis tration Route	Treatme nt Duratio n	Tumor Growth Inhibitio n	Referen ce
LoVo	Colorecta I	Nude	100 mg/kg/da y	Oral Gavage	14 days	Significa nt growth delay	[11]
PC-9/wt	Lung Adenocar cinoma	Balb/c Nude	50 mg/kg/da y	Oral Gavage	Not Specified	Significa nt tumor growth inhibition	[12]
Du145	Prostate	Nude	200 mg/kg/da y	Oral Gavage	Not Specified	Dose- depende nt inhibition	[6]
HNE-1, HK-1	Nasopha ryngeal	Athymic Nude	70 mg/kg/da y	Oral Gavage	14 days	Significa nt inhibition in HK-1 model	[13]
K562/TP A	Leukemi a	BALB/c Nude	20 mg/kg/da y	Not Specified	7 days (days 3- 9)	Complete tumor disappea rance	[3]
MDA- MB468	Breast	Nude	150 mg/kg/da y	Oral Gavage	successi ve weeks (5 days/wee k)	Modest inhibition (35-40%)	[8]



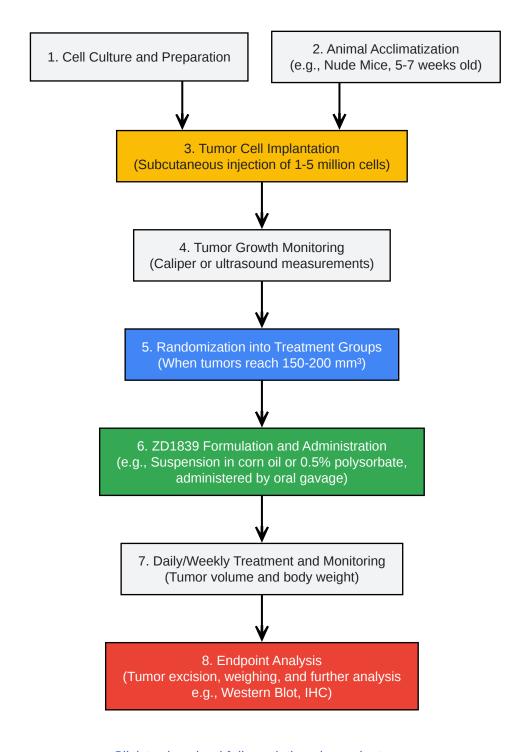
A431	Squamou s Cell Carcinom a	Nude	50-200 mg/kg/da y	Oral Gavage	>3 months	Dose- depende nt inhibition; 200 mg/kg led to complete inhibition and regressio n	[6][14]
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Experimental Protocols

This section provides a generalized protocol for conducting ZD1839 efficacy studies in mouse xenograft models, based on common practices from the cited literature.

Experimental Workflow





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Caption: General workflow for a ZD1839 mouse xenograft study.

Materials

Animal Models: Immunodeficient mice (e.g., BALB/c nude, SCID, or athymic nude mice),
 typically 5-7 weeks old.[12][15]



- Tumor Cells: Desired human cancer cell line (e.g., A549, PC-9, H3255).
- Cell Culture Reagents: Appropriate growth medium, fetal bovine serum (FBS), antibiotics.
- ZD1839 (Gefitinib): Powder form.
- Vehicle for Formulation: Corn oil, 0.5% Polysorbate 80, or 10% aqueous solution of gum arabic.[2][11][16]
- Matrigel (optional): For co-injection with cells to improve tumor take rate.
- Equipment: Sterile syringes and needles, oral gavage needles, calipers or ultrasound for tumor measurement, animal balance.

Procedure

- Cell Culture and Preparation:
 - Culture tumor cells in their recommended growth medium until they reach approximately 80-90% confluency.
 - Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in serum-free medium or PBS at a concentration of 1-10 x 10⁷ cells/mL.
 - For some cell lines, resuspending in a 1:1 mixture of serum-free medium and Matrigel can enhance tumor establishment.[2]
 - Keep cells on ice until injection.
- Tumor Cell Implantation:
 - Anesthetize the mice using an appropriate method (e.g., isoflurane).
 - \circ Subcutaneously inject 100-200 μL of the cell suspension (containing 1-5 million cells) into the flank of each mouse.[2]
- Tumor Growth Monitoring:
 - Allow tumors to grow until they reach a palpable size, typically 150-200 mm³.[12]



- Measure tumor dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice to assess toxicity.
- Randomization and Treatment:
 - Once tumors reach the desired size, randomly assign mice to treatment and control groups (typically n=5-8 mice per group).[12][13][15]
 - ZD1839 Formulation: Prepare a fresh suspension of ZD1839 in the chosen vehicle daily or as needed. Sonication may be required to achieve a uniform suspension.
 - Administration: Administer ZD1839 or vehicle control to the respective groups via oral gavage. Common dosing schedules are daily or once weekly.[2]
- Efficacy Evaluation:
 - Continue to measure tumor volume and body weight throughout the treatment period.
 - The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set treatment duration.
 - At the endpoint, euthanize the mice and excise the tumors.
 - Measure the final tumor weight.
 - Tumor tissue can be flash-frozen in liquid nitrogen or fixed in formalin for subsequent pharmacodynamic analyses (e.g., Western blotting for p-EGFR, p-ERK, p-AKT, or immunohistochemistry).[2][17]

Safety and Considerations

• ZD1839 is generally well-tolerated in mice at therapeutic doses.[6][14] However, some studies have noted mild side effects such as slight alopecia, particularly near the eyelids, with long-term administration at high doses (e.g., 200 mg/kg).[7]



- The choice between daily and weekly dosing regimens may impact efficacy and toxicity. Some studies suggest that weekly dosing can be as effective or even more effective than daily dosing for certain tumor models.[2][17][18]
- The maximal nonlethal single dose in mice has been reported to be 50 mg/kg.[16] However, repeated daily doses up to 200 mg/kg have been used in xenograft studies without significant mortality.[6][7]
- The vehicle used for ZD1839 formulation can influence its bioavailability. It is important to maintain consistency in the vehicle used throughout a study.
- All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.

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